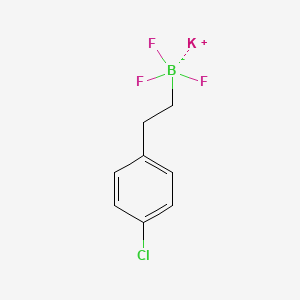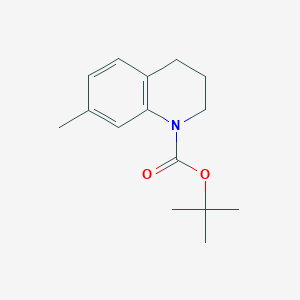
Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluoromethoxy group and a fluorophenyl group attached to an ethyl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate typically involves the esterification of 2-(4-(difluoromethoxy)-3-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of microreactors can also be advantageous due to their improved heat and mass transfer properties, leading to higher reaction rates and better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong base or acid, the ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or hydrochloric acid, water, reflux.
Reduction: Lithium aluminum hydride, dry ether, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.
Major Products:
Hydrolysis: 2-(4-(difluoromethoxy)-3-fluorophenyl)acetic acid and ethanol.
Reduction: 2-(4-(difluoromethoxy)-3-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with specific biological targets in pests.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(4-(trifluoromethoxy)-3-fluorophenyl)acetate
- Ethyl 2-(4-(difluoromethoxy)-3-chlorophenyl)acetate
- Ethyl 2-(4-(difluoromethoxy)-3-bromophenyl)acetate
Comparison: Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, the specific arrangement of fluorine atoms can affect its binding properties and overall effectiveness in various applications. For instance, the trifluoromethoxy analog may exhibit different pharmacokinetic properties due to the additional fluorine atom, while the chlorophenyl and bromophenyl analogs may have altered reactivity and selectivity.
Propriétés
IUPAC Name |
ethyl 2-[4-(difluoromethoxy)-3-fluorophenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-16-10(15)6-7-3-4-9(8(12)5-7)17-11(13)14/h3-5,11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIASIJFOGBJSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate](/img/structure/B11865073.png)
![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)





![8-[(5-Aminopentyl)amino]quinolin-6-ol](/img/structure/B11865108.png)



![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)


